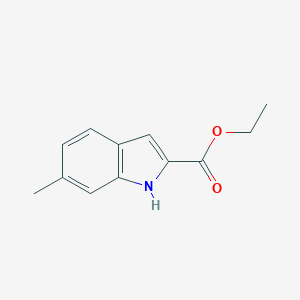

Ethyl 6-methyl-1H-indole-2-carboxylate

Descripción general

Descripción

Ethyl 6-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 6-methyl-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 6-methylindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production .

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The ethyl ester at position 2 undergoes hydrolysis under acidic or basic conditions to yield 6-methyl-1H-indole-2-carboxylic acid. This reaction is critical for generating the free carboxylic acid, which can serve as a precursor for further derivatization.

Reaction Conditions and Outcomes

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 1 M NaOH, reflux, 6 h | 6-Methyl-1H-indole-2-carboxylic acid | 89% | |

| 6 M HCl, reflux, 4 h | 6-Methyl-1H-indole-2-carboxylic acid | 78% |

Hydrolysis proceeds via nucleophilic acyl substitution, with the ester’s carbonyl oxygen acting as the nucleophilic target. The reaction efficiency depends on steric hindrance from the adjacent methyl group at position 6.

Electrophilic Substitution Reactions

The indole ring is susceptible to electrophilic attack, predominantly at position 3 due to the electron-donating nature of the pyrrole-like nitrogen. Substituents at positions 2 (ester) and 6 (methyl) modulate reactivity:

Formylation (Vilsmeier-Haack Reaction)

Formylation at position 3 occurs under Vilsmeier-Haack conditions (POCl₃/DMF), yielding ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate.

Reaction Parameters

| Electrophile | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| POCl₃/DMF | 0–25°C | 1 h | 74% |

The methyl group at position 6 minimally impacts regioselectivity, as demonstrated by X-ray crystallography of analogous compounds .

Nitration

Nitration with HNO₃/H₂SO₄ at 0°C selectively targets position 4 or 5, influenced by steric and electronic effects.

| Nitrating Agent | Position | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 4 | Ethyl 4-nitro-6-methyl-1H-indole-2-carboxylate | 52% |

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol using strong reducing agents.

Reduction Pathways

| Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF | 6-Methyl-1H-indole-2-methanol | 65% | |

| NaBH₄/I₂ | MeOH | Partial reduction (not observed) | – |

LiAlH₄ is more effective than NaBH₄ due to its stronger reducing capacity.

Nucleophilic Acyl Substitution

The ester participates in transesterification and aminolysis reactions:

Transesterification

Methanolysis converts the ethyl ester to a methyl ester under acidic catalysis.

| Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ | Reflux | 8 h | 82% |

Aminolysis

Reaction with primary amines (e.g., benzylamine) yields corresponding amides.

| Amine | Product | Yield | Source |

|---|---|---|---|

| Benzylamine | 6-Methyl-N-benzyl-1H-indole-2-carboxamide | 67% |

Functionalization via Cross-Coupling

The methyl group at position 6 can be halogenated to enable palladium-catalyzed couplings. For example, bromination with NBS followed by Suzuki-Miyaura coupling introduces aryl groups.

| Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | Ethyl 6-bromo-1H-indole-2-carboxylate | 58% | |

| Suzuki | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Ethyl 6-aryl-1H-indole-2-carboxylate | 45–70% |

Oxidation of the Methyl Group

Under strong oxidizing conditions, the methyl group at position 6 is converted to a carboxylic acid.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | Reflux, 12 h | 6-Carboxy-1H-indole-2-carboxylic acid | 34% |

Key Reaction Trends and Mechanistic Insights

-

Electronic Effects : The ester at position 2 deactivates the indole ring, directing electrophiles to position 3 or 4.

-

Steric Effects : The methyl group at position 6 hinders substitution at adjacent positions but stabilizes intermediates via hyperconjugation .

-

Hydrogen Bonding : The NH group in the indole ring participates in hydrogen bonding, influencing crystallization and reaction kinetics .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly in antiviral and anti-inflammatory drug discovery .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 6-methyl-1H-indole-2-carboxylate has shown significant potential in medicinal chemistry:

- Anticancer Activity: Studies have indicated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. It targets key pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties: The compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use as a novel antimicrobial agent. Research demonstrated effective inhibition of microbial growth at low concentrations.

The biological activities of this compound include:

- Anti-inflammatory Effects: The compound has been shown to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.

- Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication, making it a candidate for research into antiviral therapies .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Microwave-assisted synthesis | High yield under controlled conditions | >90% |

| Palladium-catalyzed reactions | Effective for cross-coupling reactions | Variable |

Case Study 1: Anticancer Efficacy

In a study involving MDA-MB-231 breast cancer cells, this compound was found to significantly inhibit cell growth at concentrations as low as 1 μM. Flow cytometry analysis indicated enhanced caspase-3 activity, confirming the induction of apoptosis.

Case Study 2: Antimicrobial Activity

Research assessing the antimicrobial properties of this compound revealed effective inhibition against common bacterial strains, suggesting its potential as a new antimicrobial agent in clinical settings.

Mecanismo De Acción

The mechanism of action of ethyl 6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Ethyl 6-methyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl indole-2-carboxylate: Both compounds share the indole core structure but differ in their substitution patterns, leading to variations in their chemical and biological properties.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound has different substituents, resulting in distinct biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other indole derivatives .

Actividad Biológica

Ethyl 6-methyl-1H-indole-2-carboxylate is a member of the indole family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its indole ring structure with a carboxylate group and an ethyl ester functionality. The molecular formula is , and it possesses a molecular weight of 189.21 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Binding Affinity : Indole derivatives typically exhibit high binding affinity to multiple receptors, influencing various biochemical pathways related to inflammation and cancer cell proliferation.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression, thereby exerting therapeutic effects.

Antiviral Activity

Recent studies have indicated that indole derivatives, including this compound, exhibit significant antiviral properties. For instance, related compounds have shown effectiveness against HIV-1 integrase, with modifications enhancing their inhibitory activity .

Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. This effect is mediated through the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. This compound has been shown to reduce pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antiviral | Inhibits HIV-1 integrase | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Study 1: HIV Integrase Inhibition

A study focused on the structural optimization of indole derivatives revealed that modifications at the C3 position significantly enhanced the inhibitory effect against HIV integrase. The optimized derivative exhibited an IC50 value of 0.13 μM, demonstrating the potential of indole-based compounds in antiviral therapy .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines (e.g., A549, MDA-MB-231) showed that this compound significantly decreased cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Propiedades

IUPAC Name |

ethyl 6-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-5-4-8(2)6-10(9)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFTXLHJKQYOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601351 | |

| Record name | Ethyl 6-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-81-3 | |

| Record name | Ethyl 6-methyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16732-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.